molecular formula C13H20F3N3OS B7045682 N-[2-(diethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-thiazole-5-carboxamide

N-[2-(diethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-thiazole-5-carboxamide

Cat. No.: B7045682
M. Wt: 323.38 g/mol
InChI Key: FNKIOPUAUBSJNK-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a diethylaminoethyl group, and a trifluoropropyl group

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N3OS/c1-3-18(4-2)9-10-19(8-6-13(14,15)16)12(20)11-5-7-17-21-11/h5,7H,3-4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKIOPUAUBSJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CCC(F)(F)F)C(=O)C1=CC=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via nucleophilic substitution reactions using diethylamine and an appropriate alkylating agent.

    Attachment of the Trifluoropropyl Group: The trifluoropropyl group can be introduced through nucleophilic substitution reactions using trifluoropropyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl and trifluoropropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, trifluoropropyl halides, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-thiazole-5-carboxamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    N-[2-(diethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.

    N-[2-(diethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-imidazole-5-carboxamide: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

N-[2-(diethylamino)ethyl]-N-(3,3,3-trifluoropropyl)-1,2-thiazole-5-carboxamide is unique due to the combination of its diethylaminoethyl group, trifluoropropyl group, and thiazole ring. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds.

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